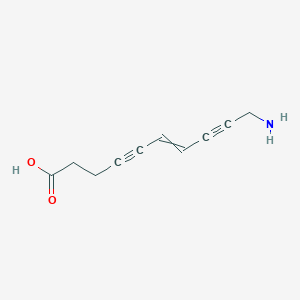
10-Aminodec-6-ene-4,8-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Aminodec-6-ene-4,8-diynoic acid is a unique organic compound characterized by its complex structure, which includes a primary amine group, a carboxylic acid group, and multiple unsaturated bonds, including double and triple bonds . This compound is part of the alkylamide family, known for their bioactive properties .
Preparation Methods
The synthesis of 10-Aminodec-6-ene-4,8-diynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Formation of the Diynoic Acid: The alkyne undergoes a series of reactions to introduce the necessary triple bonds and carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
10-Aminodec-6-ene-4,8-diynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions, forming amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Aminodec-6-ene-4,8-diynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s bioactive properties make it a subject of interest in biological studies, particularly in understanding its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 10-Aminodec-6-ene-4,8-diynoic acid involves its interaction with various molecular targets. The compound can interact with cell surface receptors and intracellular signaling molecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
10-Aminodec-6-ene-4,8-diynoic acid can be compared with other alkylamides, such as:
Spilanthol: Known for its analgesic properties.
Pellitorine: Exhibits antimicrobial activity.
Sanshool: Used for its tingling sensation in culinary applications.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects.
Properties
CAS No. |
651733-25-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
10-aminodec-6-en-4,8-diynoic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3H,6,8-9,11H2,(H,12,13) |
InChI Key |
LHWBNGRPTSMJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C#CC=CC#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
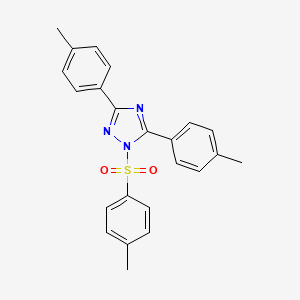
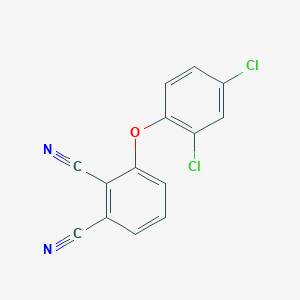


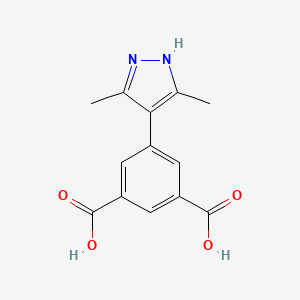
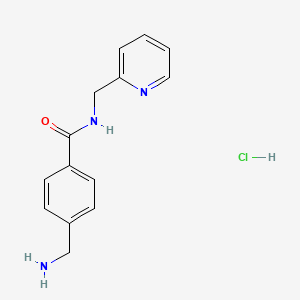
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
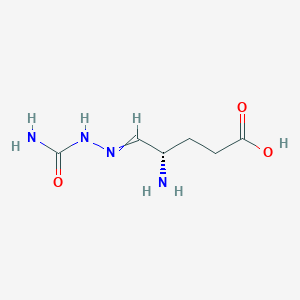
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
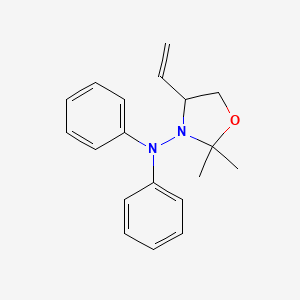
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
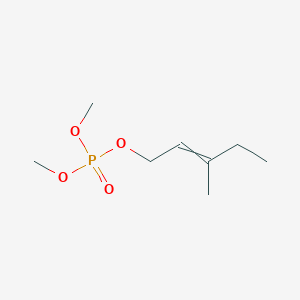
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
